molecular formula C7H7F3N2 B12436140 3-(2,2,2-Trifluoroethyl)pyridin-2-amine

3-(2,2,2-Trifluoroethyl)pyridin-2-amine

Cat. No.: B12436140
M. Wt: 176.14 g/mol
InChI Key: XGCQBFKMMLTCPZ-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethyl)pyridin-2-amine: is a fluorinated pyridine derivative. The presence of the trifluoroethyl group imparts unique physical, chemical, and biological properties to the compound. Fluorinated compounds are of significant interest in various fields due to their enhanced stability, lipophilicity, and bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-Trifluoroethyl)pyridin-2-amine typically involves the introduction of the trifluoroethyl group to the pyridine ring. One common method is the reaction of 2-aminopyridine with 2,2,2-trifluoroethyl bromide under basic conditions. This reaction can be carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for fluorinated pyridines often involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The availability of fluorinated building blocks and effective fluorinating reagents has accelerated the development of industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(2,2,2-Trifluoroethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Cyclization Reactions: The presence of the trifluoroethyl group can influence cyclization reactions, leading to the formation of heterocyclic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides and bases like potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyridines .

Scientific Research Applications

Chemistry: 3-(2,2,2-Trifluoroethyl)pyridin-2-amine is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .

Biology and Medicine: Fluorinated compounds are often explored for their potential biological activities. This compound may be investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development .

Industry: In the agrochemical industry, fluorinated pyridines are used in the synthesis of pesticides and herbicides. The trifluoroethyl group can enhance the efficacy and stability of these compounds .

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethyl)pyridin-2-amine depends on its specific application. In biological systems, the trifluoroethyl group can influence the compound’s interaction with molecular targets, such as enzymes or receptors. The electron-withdrawing nature of the trifluoroethyl group can affect the compound’s binding affinity and activity .

Comparison with Similar Compounds

  • 4-(2,2,2-Trifluoroethyl)pyridin-2-amine
  • 3-(Pyridin-4-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine
  • 4-Amino-2-(trifluoromethyl)pyridine

Comparison: Compared to other fluorinated pyridines, 3-(2,2,2-Trifluoroethyl)pyridin-2-amine is unique due to the specific positioning of the trifluoroethyl group on the pyridine ring. This positioning can influence the compound’s reactivity, stability, and biological activity. The trifluoroethyl group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable intermediate in various applications .

Properties

Molecular Formula

C7H7F3N2

Molecular Weight

176.14 g/mol

IUPAC Name

3-(2,2,2-trifluoroethyl)pyridin-2-amine

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)4-5-2-1-3-12-6(5)11/h1-3H,4H2,(H2,11,12)

InChI Key

XGCQBFKMMLTCPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N)CC(F)(F)F

Origin of Product

United States

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